molecular formula C20H14Cl2N4O B283528 2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide

2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide

Cat. No.: B283528
M. Wt: 397.3 g/mol
InChI Key: MSHZOSMNUDFJOA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of chlorophenyl and benzotriazolyl groups in its structure suggests potential utility in photostabilization, pharmaceuticals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a photostabilizer.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other materials requiring UV stabilization.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on its application:

    Photostabilization: Absorbs UV light and dissipates the energy as heat, preventing degradation of materials.

    Therapeutic Effects: May inhibit specific enzymes or interact with cellular components to exert antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzotriazole: Lacks the chlorophenyl and acetamide groups, used primarily as a photostabilizer.

    4-Chlorobenzotriazole: Contains a chlorophenyl group but lacks the acetamide moiety, used in corrosion inhibition.

    N-Phenylbenzotriazole: Similar structure but without the chlorophenyl group, used in various chemical applications.

Uniqueness

2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is unique due to the presence of both chlorophenyl and benzotriazolyl groups, which confer specific properties such as enhanced photostability and potential biological activity.

Properties

Molecular Formula

C20H14Cl2N4O

Molecular Weight

397.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(6-chloro-2-phenylbenzotriazol-5-yl)acetamide

InChI

InChI=1S/C20H14Cl2N4O/c21-14-8-6-13(7-9-14)10-20(27)23-17-12-19-18(11-16(17)22)24-26(25-19)15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,23,27)

InChI Key

MSHZOSMNUDFJOA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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